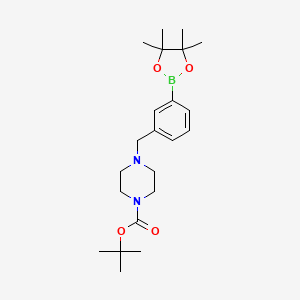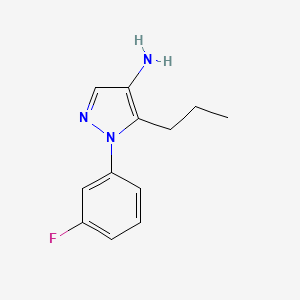
1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine
Overview
Description
1-(3-Fluorophenyl)-5-propyl-1H-pyrazol-4-amine, commonly referred to as FPP-PZA, is a synthetic compound with a range of potential applications in scientific research. It is an organic compound with a molecular formula of C10H13FN2 and a molecular weight of 184.22 g/mol. FPP-PZA is a derivative of the pyrazole family and has been studied for its various biochemical and physiological effects in lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- A study focused on the kilogram-scale synthesis of a novel oxazolidinone antibacterial candidate, involving the preparation of key intermediates related to pyrazole compounds. This highlights the significance of pyrazole derivatives in the development of antibacterial agents (Yang et al., 2014).
- Research on the synthesis and crystal structures of N-substituted pyrazolines, including various pyrazole compounds, indicates their potential applications in material science and pharmaceuticals (Loh et al., 2013).
Biological and Pharmaceutical Applications
- A study explored the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, suggesting the potential of these compounds in developing novel pharmaceuticals (Eleev et al., 2015).
- The synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles were investigated, pointing to the importance of such compounds in creating new antibacterial and antifungal agents (Ragavan et al., 2010).
Material Science and Engineering
- A study on the functional modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including pyrazole derivatives, suggests applications in material science and medical fields (Aly & El-Mohdy, 2015).
- The synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, and their use as emitters for organic light-emitting diodes, illustrates their application in the development of electronic materials (Szlachcic et al., 2017).
Novel Synthesis Methods
- The synthesis and characterization of a research chemical related to pyrazole derivatives emphasize the importance of correct identification and the potential for new synthetic routes (McLaughlin et al., 2016).
- A study reporting the convergent synthesis of a 5HT7/5HT2 dual antagonist using pyrazole derivatives demonstrates innovative approaches in drug development (LiangJimmy et al., 2011).
properties
IUPAC Name |
1-(3-fluorophenyl)-5-propylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-2-4-12-11(14)8-15-16(12)10-6-3-5-9(13)7-10/h3,5-8H,2,4,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDUQDAYEISAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



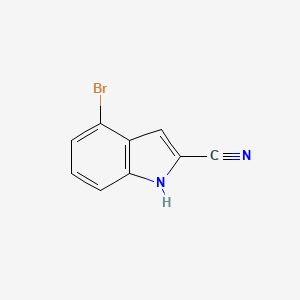
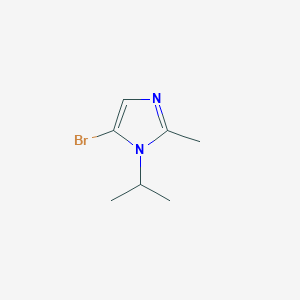
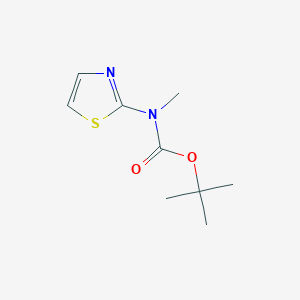
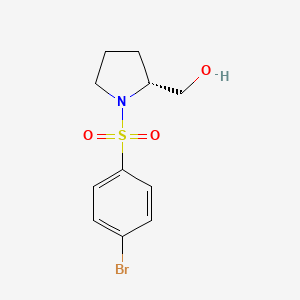

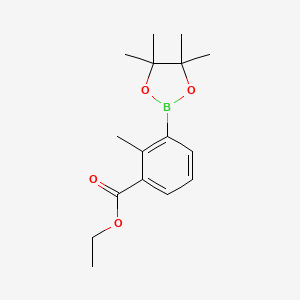
![6-Fluoroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1444422.png)
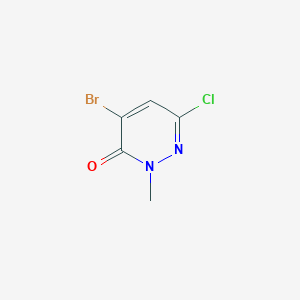
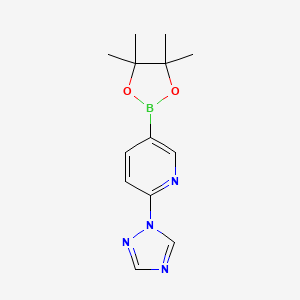
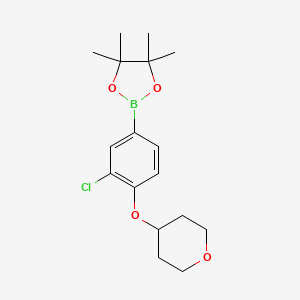
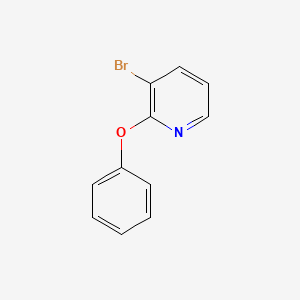
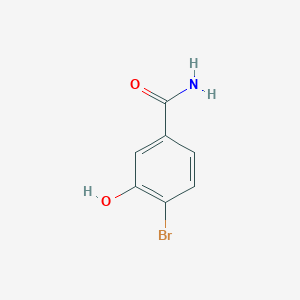
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1444432.png)
